1,3-Dimesitylimidazolidin-1-ium chloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazolium-based compounds often involves unexpected reactions, such as the formation of 2-mesityl-1H-benzo[d]imidazol-3-ium chloride from N-[(1E)-mesitylmethylene]benzene-1,2-diamine and CoCl2·6H2O. This process has been characterized using elemental analysis, NMR, FT-IR spectroscopies, and single-crystal X-ray diffraction, alongside DFT calculations to compare with experimental results (Özdemir, 2012).

Molecular Structure Analysis

The molecular structure of 1,3-dimethylimidazolium chloride has been elucidated using neutron diffraction, revealing significant charge ordering and similarities to its solid-state structure. This analysis highlighted the dominance of hydrogen-bonding interactions between the ring hydrogens and the chloride ion, providing insights into the local order within the liquid state (Hardacre et al., 2003).

Chemical Reactions and Properties

1,3-Dimesitylimidazolidin-1-ium chloride reacts with various reagents to form diverse compounds, demonstrating its versatility. For example, its reaction with nickelocene forms a carbene complex, showcasing its application in organometallic chemistry (Abernethy et al., 2000). Additionally, its utility in chlorination, oxidation, reduction, and rearrangement reactions under nearly neutral conditions highlights its broad chemical reactivity (Isobe & Ishikawa, 1999).

Aplicaciones Científicas De Investigación

Catalyst in Polymerization

This chemical has been used to synthesize ruthenium-N-heterocyclic carbene complexes, acting as catalysts in the ring-opening metathesis polymerization of cyclooctene. The research highlighted that the structure of the N-heterocyclic carbene ligands significantly influences the catalytic efficiencies, offering insights into the design of efficient catalysts (Delaude et al., 2002).

Stabilization of Metal Complexes

The compound has shown utility in stabilizing high oxidation state metal complexes. A notable application was its reaction with trichloro-oxo-vanadium(V), forming a stable adduct. The unique bonding interactions observed in this compound extend our understanding of the bonding capabilities of N-heterocyclic carbenes (Abernethy et al., 2003).

Investigating Liquid Structures

The chemical has also been used to study the structure of molten ionic liquids. Neutron diffraction was employed to derive a structural model of 1,3-dimethylimidazolium chloride, indicating the presence of significant charge ordering in the liquid state, which resembles the local order found in the solid state (Hardacre et al., 2003).

In Organometallic Chemistry

The interaction of 1,3-dimesitylimidazolidin-1-ium chloride with various metals like indium, ytterbium, and nickel has been explored to synthesize novel organometallic compounds. These studies provide valuable insights into the structural and bonding characteristics of these complexes, further broadening the potential applications of this chemical in various fields of chemistry and materials science (Cotgreave et al., 2004; Abernethy et al., 2001; Abernethy et al., 2000).

Safety and Hazards

Mecanismo De Acción

Target of Action

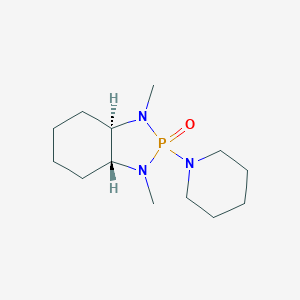

The primary target of 1,3-BIS(2,4,6-TRIMETHYLPHENYL)-IMIDAZOLIDINIUM-CHLORIDE, also known as 1,3-Dimesitylimidazolidin-1-ium chloride, is metal pre-catalysts . This compound acts as an N-heterocyclic carbene (NHC) ligand, which can bind with these metal pre-catalysts to form complexes .

Mode of Action

The compound interacts with its targets (metal pre-catalysts) through the formation of N-heterocyclic carbene (NHCs). This process can be controlled by irradiation at 365 nm of a mixture of 2-isopropylthioxanthone (ITX) with 1,3-bis(mesityl)imidazolium tetraphenylborate .

Biochemical Pathways

The compound, acting as an NHC ligand, forms complexes with metal pre-catalysts. These complexes show high catalytic activity . .

Result of Action

The primary result of the action of 1,3-BIS(2,4,6-TRIMETHYLPHENYL)-IMIDAZOLIDINIUM-CHLORIDE is the formation of complexes with metal pre-catalysts that exhibit high catalytic activity

Action Environment

The action of 1,3-BIS(2,4,6-TRIMETHYLPHENYL)-IMIDAZOLIDINIUM-CHLORIDE can be influenced by environmental factors. For instance, the formation of N-heterocyclic carbene (NHCs) can be controlled by irradiation at a specific wavelength (365 nm) . .

Propiedades

IUPAC Name |

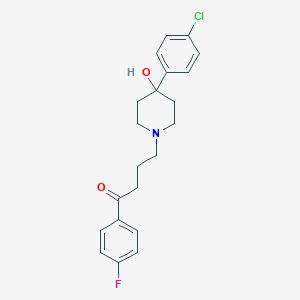

1,3-bis(2,4,6-trimethylphenyl)imidazolidin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2.ClH/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;/h9-12H,7-8,13H2,1-6H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOKQVAAJVEFHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)[NH+]2CCN(C2)C3=C(C=C(C=C3C)C)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research paper describes the synthesis of a nickel complex using an NHC ligand. What is the role of 1,3-dimesitylimidazolidin-1-ium chloride in this process?

A: 1,3-Dimesitylimidazolidin-1-ium chloride acts as the precursor to the NHC ligand, 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene (SIMes). In the reaction, fluorenyllithium likely deprotonates 1,3-dimesitylimidazolidin-1-ium chloride to generate the free SIMes carbene. This carbene then coordinates to the nickel center, replacing the labile difluorenyl ligands to form the final trans-bis[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]dichloronickel(II) complex [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65176.png)